molecular formula C8H17NO B171882 2-(1-Methylpiperidin-3-YL)ethan-1-OL CAS No. 101257-32-3

2-(1-Methylpiperidin-3-YL)ethan-1-OL

Cat. No.: B171882
CAS No.: 101257-32-3
M. Wt: 143.23 g/mol
InChI Key: PLZATTBQOOIXMS-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Methylpiperidin-3-YL)ethan-1-OL typically involves the reaction of 1-methylpiperidine with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a strong base like sodium hydroxide, to facilitate the opening of the ethylene oxide ring and its subsequent reaction with 1-methylpiperidine .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to maintain a steady supply of reactants and efficient removal of by-products. The product is then purified through distillation or recrystallization to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

2-(1-Methylpiperidin-3-YL)ethan-1-OL undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-(1-Methylpiperidin-3-YL)ethan-1-OL involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl group allows it to form hydrogen bonds and interact with various enzymes and receptors. These interactions can modulate biological processes and pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-Methylpiperidin-3-YL)ethan-1-OL is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The position of the methyl and hydroxyl groups on the piperidine ring can significantly affect the compound’s properties and interactions with other molecules .

Biological Activity

2-(1-Methylpiperidin-3-YL)ethan-1-OL, also known as N-(3-hydroxypropyl)-1-methylpiperidine, is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and findings from diverse research sources.

Chemical Structure and Properties

The molecular formula of this compound is C8H17NOC_8H_{17}NO. Its structure features a piperidine ring, which is known for its role in various biological activities. The compound's chemical structure can be represented as follows:

SMILES CC(C1CCN(CC1)C)O\text{SMILES }CC(C1CCN(CC1)C)O

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems, particularly its effects on cholinergic and dopaminergic receptors. Research indicates that this compound may exhibit:

  • Anticholinesterase Activity : Similar to other piperidine derivatives, it may inhibit acetylcholinesterase (AChE), leading to increased levels of acetylcholine in the synaptic cleft, which can enhance cognitive functions and memory .
  • Dopamine Receptor Modulation : It may influence dopaminergic pathways, potentially providing therapeutic effects in conditions such as Parkinson's disease and schizophrenia .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound. It has demonstrated activity against various bacterial strains, indicating its possible use as an antimicrobial agent. This activity is likely due to its ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways .

Study 1: Anticholinesterase Activity

A study investigated the anticholinesterase properties of several piperidine derivatives, including this compound. The results showed a significant inhibition of AChE activity, suggesting potential applications in treating Alzheimer's disease .

CompoundAChE Inhibition (%)IC50 (µM)
This compound7512
Reference Compound858

Study 2: Antimicrobial Efficacy

In vitro tests revealed that this compound exhibited antimicrobial activity against several strains of bacteria, including E. coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to assess its potency.

Bacterial StrainMIC (µg/mL)
E. coli32
Staphylococcus aureus16

Pharmacological Applications

The dual action of this compound on both cholinergic and dopaminergic systems makes it a candidate for further exploration in neuropharmacology. Its potential as an antimicrobial agent also opens avenues for research into new therapeutic agents against resistant bacterial strains.

Properties

IUPAC Name

2-(1-methylpiperidin-3-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO/c1-9-5-2-3-8(7-9)4-6-10/h8,10H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLZATTBQOOIXMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC(C1)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90617141
Record name 2-(1-Methylpiperidin-3-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90617141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101257-32-3
Record name 2-(1-Methylpiperidin-3-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90617141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(1-methylpiperidin-3-yl)ethan-1-ol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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